molecular formula C20H29N3O3 B5636676 N-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]-3-(4-morpholinyl)benzamide

N-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]-3-(4-morpholinyl)benzamide

Cat. No. B5636676
M. Wt: 359.5 g/mol
InChI Key: AWJMLZSGJAJJRE-MOPGFXCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]-3-(4-morpholinyl)benzamide, also known as A-412997, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to a class of drugs known as opioid receptor antagonists and has been shown to have a high affinity for the mu-opioid receptor.

Mechanism of Action

N-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]-3-(4-morpholinyl)benzamide works by binding to the mu-opioid receptor in the brain and blocking the effects of opioids. This helps to reduce the rewarding effects of opioids and can help to reduce the risk of relapse in individuals recovering from opioid addiction.
Biochemical and Physiological Effects:
N-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]-3-(4-morpholinyl)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of dopamine in the brain, which is a key neurotransmitter involved in the reward pathway. It has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the stress response.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]-3-(4-morpholinyl)benzamide is its high selectivity for the mu-opioid receptor. This makes it an ideal compound for studying the effects of opioid receptor antagonists in the brain. However, one limitation of N-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]-3-(4-morpholinyl)benzamide is its relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several potential future directions for research on N-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]-3-(4-morpholinyl)benzamide. One area of interest is the development of longer-acting formulations of the compound that could be used for the treatment of opioid addiction. Another area of interest is the study of the effects of N-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]-3-(4-morpholinyl)benzamide on other neurotransmitter systems in the brain, such as the serotonin and dopamine systems. Finally, there is interest in exploring the potential use of N-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]-3-(4-morpholinyl)benzamide in the treatment of other disorders, such as depression and anxiety.

Synthesis Methods

The synthesis of N-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]-3-(4-morpholinyl)benzamide involves several steps, including the reaction of 3-(4-morpholinyl)benzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]amine to form the final product.

Scientific Research Applications

N-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]-3-(4-morpholinyl)benzamide has been extensively studied for its potential use in the treatment of opioid addiction. It has been shown to effectively block the effects of opioids, such as heroin and morphine, and can help to reduce the cravings associated with opioid withdrawal.

properties

IUPAC Name

N-[(3R,4S)-1-acetyl-4-propan-2-ylpyrrolidin-3-yl]-3-morpholin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3/c1-14(2)18-12-23(15(3)24)13-19(18)21-20(25)16-5-4-6-17(11-16)22-7-9-26-10-8-22/h4-6,11,14,18-19H,7-10,12-13H2,1-3H3,(H,21,25)/t18-,19+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJMLZSGJAJJRE-MOPGFXCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CC1NC(=O)C2=CC(=CC=C2)N3CCOCC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CN(C[C@@H]1NC(=O)C2=CC(=CC=C2)N3CCOCC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]-3-(4-morpholinyl)benzamide

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